(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone
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Description
(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone is a useful research compound. Its molecular formula is C24H19FN2O2S and its molecular weight is 418.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Fluorescent Properties
Fluorination of fluorophores, including structures similar to (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone, can significantly enhance photostability and improve spectroscopic properties. This is achieved through methods such as iterative nucleophilic aromatic substitution, facilitating access to fluorinated fluorophores with scalable access to known and novel precursors. These compounds exhibit high fluorescence with tunable absorption and emission spectra, suggesting their potential use in creating novel fluorinated fluorophores and related compounds for various applications including bioimaging and sensors (Woydziak, Fu, & Peterson, 2012).
Xanthine Oxidase Inhibition and Antioxidant Screening
Compounds structurally related to this compound have been synthesized and evaluated for xanthine oxidase (XO) inhibition and antioxidant properties. A series of novel 2‐(diaryl methanone)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3‐yl)‐acetamides demonstrated potent XO inhibition and antioxidant activities, highlighting their potential in therapeutic applications and as lead compounds for drug development (Ranganatha et al., 2014).
Antioxidant Activity of Thiazole Analogues
A new series of urea, thiourea, and selenourea derivatives with thiazole moieties, akin to the structure of interest, were synthesized and showed potent antioxidant activity. This demonstrates their potential as a new class of antioxidant agents, warranting further investigation for therapeutic applications (Reddy et al., 2015).
Synthesis and Characterization of Imidazole Derivatives
Imidazole derivatives, resembling the chemical structure , have been designed, synthesized, and evaluated for their antimycobacterial activity. Some of these compounds exhibited significant in vitro antimycobacterial activity, suggesting their potential in antimycobacterial drug development (Miranda & Gundersen, 2009).
Antitumor Activity
Compounds structurally related have been synthesized and assessed for their antitumor activity, demonstrating distinct inhibition of cancer cell proliferation. This highlights their potential in cancer research and therapy (Tang & Fu, 2018).
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O2S/c25-17-11-9-16(10-12-17)15-30-24-26-13-14-27(24)23(28)22-18-5-1-3-7-20(18)29-21-8-4-2-6-19(21)22/h1-12,22H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKDSQIURJMKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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